![molecular formula C24H30ClN5O5S2 B12374944 5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide CAS No. 1184300-63-7](/img/structure/B12374944.png)
5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SAR107375 is a small molecule drug developed by Sanofi SA. It is a potent and selective dual inhibitor of thrombin and factor Xa, which are key enzymes in the coagulation cascade. This compound has shown promise as an oral and intravenous anticoagulant, making it a potential candidate for the treatment and prevention of thrombotic diseases .
Vorbereitungsmethoden
The synthesis of SAR107375 involves a rational optimization process starting from a compound with low factor Xa and modest anti-thrombin inhibitory activities. The process includes the incorporation of a neutral chlorothiophene P1 fragment and fine-tuning of P2 and P3-P4 fragments to improve both activities. The final optimization of metabolic stability with microsomes led to the identification of SAR107375 .
Synthetic Route:
Starting Material: The synthesis begins with a compound that has low factor Xa and modest anti-thrombin inhibitory activities.
Fragment Incorporation: Incorporation of a neutral chlorothiophene P1 fragment.
Fine-Tuning: Fine-tuning of P2 and P3-P4 fragments.
Metabolic Stability Optimization: Final optimization with microsomes to improve metabolic stability.
Reaction Conditions:
- The reactions are carried out under controlled conditions to ensure the desired selectivity and potency.
- Specific reagents and catalysts are used to facilitate the incorporation and fine-tuning of the fragments.
Analyse Chemischer Reaktionen
SAR107375 undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur, leading to the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
SAR107375 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of thrombin and factor Xa.
Biology: Investigated for its effects on the coagulation cascade and its potential as an anticoagulant.
Medicine: Explored as a therapeutic agent for the treatment and prevention of thrombotic diseases.
Industry: Potentially used in the development of new anticoagulant drugs .
Wirkmechanismus
SAR107375 exerts its effects by selectively inhibiting thrombin and factor Xa. These enzymes play crucial roles in the coagulation cascade, which is responsible for blood clot formation. By inhibiting these enzymes, SAR107375 prevents the formation of blood clots, thereby reducing the risk of thrombotic events .
Molecular Targets and Pathways:
Thrombin (Factor IIa): SAR107375 inhibits thrombin, preventing the conversion of fibrinogen to fibrin, a key step in clot formation.
Factor Xa: The compound also inhibits factor Xa, which is involved in the activation of thrombin.
Vergleich Mit ähnlichen Verbindungen
SAR107375 is unique in its dual inhibition of thrombin and factor Xa, which sets it apart from other anticoagulants that typically target only one of these enzymes. Similar compounds include:
Edoxaban, Eribaxaban, Fidexaban, Darexaban, Letaxaban: These are selective factor Xa inhibitors, but they do not inhibit thrombin.
Uniqueness:
Eigenschaften
CAS-Nummer |
1184300-63-7 |
|---|---|
Molekularformel |
C24H30ClN5O5S2 |
Molekulargewicht |
568.1 g/mol |
IUPAC-Name |
5-chloro-N-[(2S)-2-[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H30ClN5O5S2/c1-16-18(30-10-4-7-22(30)31)5-3-6-20(16)37(34,35)27-17(24(33)29-13-11-28(2)12-14-29)15-26-23(32)19-8-9-21(25)36-19/h3,5-6,8-9,17,27H,4,7,10-15H2,1-2H3,(H,26,32)/t17-/m0/s1 |
InChI-Schlüssel |
CYVVCTRDWISRAC-KRWDZBQOSA-N |
Isomerische SMILES |
CC1=C(C=CC=C1S(=O)(=O)N[C@@H](CNC(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C)N4CCCC4=O |
Kanonische SMILES |
CC1=C(C=CC=C1S(=O)(=O)NC(CNC(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C)N4CCCC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


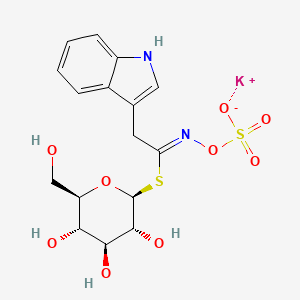
![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)
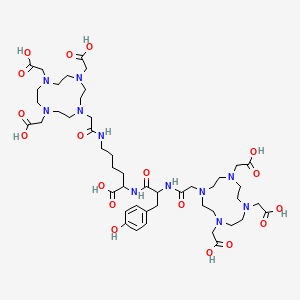

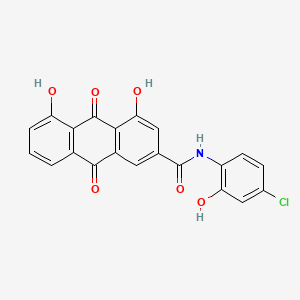
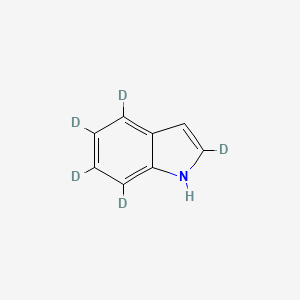
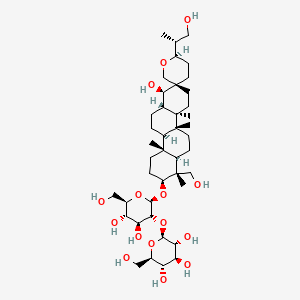
![(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)
![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)
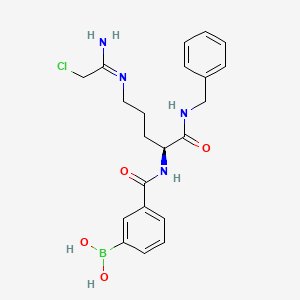
![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
![N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide](/img/structure/B12374934.png)
![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)

